10-Fold Lower Effective Concentration of 3-Oxalomalate vs. Hydroxyoxoglutarate for Dual Aconitase/NADP-IDH Inhibition
In a direct head-to-head study, 3-oxalomalate at 1 mM produced near-complete inhibition of both aconitate hydratase and NADP-dependent isocitrate dehydrogenase, whereas the close structural analog γ-hydroxy-α-oxoglutarate (hydroxyoxoglutarate) required concentrations approximately 10-fold higher to achieve comparable inhibition of the same enzymes [1]. This 10-fold potency differential is consistent across both enzyme targets and establishes 3-oxalomalate as the more potent member of the glyoxylate-condensation inhibitor class.
| Evidence Dimension | Concentration required for near-complete dual enzyme inhibition (aconitate hydratase + NADP-IDH) |
|---|---|
| Target Compound Data | 1 mM (near-complete inhibition of both enzymes) |
| Comparator Or Baseline | γ-Hydroxy-α-oxoglutarate: approximately 10 mM required for comparable inhibition |
| Quantified Difference | Approximately 10-fold lower effective concentration for 3-oxalomalate |
| Conditions | Purified enzyme preparations; aconitate hydratase and NADP-dependent isocitrate dehydrogenase assays; Ruffo et al., 1967, Biochem J |
Why This Matters
Purchasing hydroxyoxoglutarate as a substitute would require 10-fold higher working concentrations, increasing off-target risks, solvent exposure artifacts, and cost per experiment.
- [1] Ruffo, A., et al. Control of the citric acid cycle by glyoxylate: Mechanism of the inhibition by oxalomalate and γ-hydroxy-α-oxoglutarate. Biochemical Journal, 1967, 103(1): 19–23. View Source
